9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene (CAS 898756-44-0) is a synthetic organic compound classified as a 9-substituted phenanthrene derivative featuring a 1,3-dioxane ring attached via a propionyl linker. With a molecular formula of C21H20O3 and a molecular weight of 320.38 g/mol, this compound combines a rigid polycyclic aromatic hydrocarbon (PAH) core with a saturated oxygen heterocycle, conferring unique physicochemical properties including calculated density of 1.185 g/cm³, boiling point of 519.8°C at 760 mmHg, and a high LogP value of 4.7189, indicative of significant lipophilicity.
Molecular FormulaC21H20O3
Molecular Weight320.4 g/mol
CAS No.898756-44-0
Cat. No.B1371866
⚠ Attention: For research use only. Not for human or veterinary use.
9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene (CAS 898756-44-0): A Structurally Unique Phenanthrene-Dioxane Conjugate for Advanced Research & Procurement
9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene (CAS 898756-44-0) is a synthetic organic compound classified as a 9-substituted phenanthrene derivative featuring a 1,3-dioxane ring attached via a propionyl linker . With a molecular formula of C21H20O3 and a molecular weight of 320.38 g/mol, this compound combines a rigid polycyclic aromatic hydrocarbon (PAH) core with a saturated oxygen heterocycle, conferring unique physicochemical properties including calculated density of 1.185 g/cm³, boiling point of 519.8°C at 760 mmHg, and a high LogP value of 4.7189, indicative of significant lipophilicity . This distinct structural hybrid positions the compound as a valuable building block, reference standard, or probe molecule in specialized fields such as medicinal chemistry, materials science, and synthetic methodology development .
1
Structural Hybrid for Medicinal Chemistry
Phenanthrene-dioxane conjugate with a pre-functionalized C9 position; supports focused SAR and library synthesis.
2
High-Lipophilicity Probe
Calculated LogP suggests strong organic-phase partitioning; useful as a retention-time marker in reversed-phase method development.
3
Regiospecific Building Block
C9 ketone handle enables divergent transformations to 9-substituted phenanthrenes that are difficult to access from unsubstituted core.
9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene: Why In-Class Analogs and Unfunctionalized Phenanthrenes Are Not Interchangeable
The common practice of substituting a target compound with a structurally similar 'in-class' analog—such as unsubstituted phenanthrene, a simple 9-substituted derivative, or a compound with a different linker or heterocycle—is not scientifically valid for 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene. Extensive structure-activity relationship (SAR) studies on phenanthrene derivatives have established that both the position of substitution and the nature of the functional group profoundly impact pharmacological activity [1]. For instance, early comparative studies demonstrated that 3-substituted phenanthrenes are uniformly more effective than their 9-substituted counterparts in producing CNS depressant effects, while 9-substituted derivatives, specifically phenanthrene-9-carboxylic acid, induce a unique veratrine-like muscular incoordination not observed with other positional isomers [2]. Furthermore, the inclusion of a 1,3-dioxane moiety is not an inert modification; dioxane-containing phenanthrene derivatives have been shown to exhibit selective cytotoxic activity that is contingent upon the specific dioxane-framework architecture, as seen in novel carbon frameworks where a phenanthrene-phenylpropane unit is linked via a dioxane bridge [3]. Therefore, substituting this compound with a simpler 9-phenanthryl ketone, a different heterocyclic analog, or an unfunctionalized phenanthrene core would result in a molecule with an untested, and likely divergent, profile of biological activity, physicochemical properties, and reactivity, invalidating any cross-extrapolation of data.
Position
Biological response is highly position-dependent; 9-substituted phenanthrenes may yield a distinct pharmacological profile compared to 2- or 3-substituted analogs, limiting direct data extrapolation.
Dioxane
Removal or replacement of the 1,3-dioxane moiety can alter cytotoxicity and physicochemical behavior; class-level evidence suggests the dioxane-phenanthrene architecture is a scaffold for observed activity.
Geometry
Phenanthrene (bent) and anthracene (linear) isomers share molecular formula but differ in π-stacking and molecular recognition; a different PAH core may not replicate solid-state or binding properties.
[1] Eddy NB. STUDIES OF PHENANTHRENE DERIVATIVES I. A COMPARISON OF PHENANTHRENE AND SOME 2-, 3-, AND 9-MONOSUBSTITUTION PRODUCTS. Journal of Pharmacology and Experimental Therapeutics. 1933;48(2):183-198. View Source
[2] Eddy NB. STUDIES OF PHENANTHRENE DERIVATIVES V. HOMOLOGOUS ACIDS AND ALDEHYDES AND SOME OF THEIR DERIVATIVES. Journal of Pharmacology and Experimental Therapeutics. 1935;55(3):354-364. View Source
[3] Zhan R, Wang ZC, Yin BL, Liu Y, Chen YG. Novel 9, 10-dihydrophenanthrene derivatives from Eria bambusifolia with cytotoxicity against human cancer cells in vitro. Chin J Nat Med. 2016 Aug;14(8):621-5. PMID: 27608952. View Source
9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene: A Quantitative Evidence Guide to Differentiated Physicochemical and Structural Properties
Physicochemical Differentiation: Enhanced Lipophilicity of the 9-Substituted Phenanthrene-Dioxane Hybrid vs. Unfunctionalized Phenanthrene
The target compound exhibits a calculated partition coefficient (LogP) of 4.7189, a key determinant of its behavior in biological and environmental systems. This value is significantly higher than that of the unfunctionalized phenanthrene core (LogP ≈ 4.45), due to the addition of the lipophilic 1,3-dioxane and propionyl substituents . This increased LogP indicates a greater propensity to partition into non-polar environments, such as lipid bilayers or organic solvents, which can be a critical differentiator in applications ranging from drug delivery to separation science.
LipophilicityClass-level
Calculated LogP 4.72 vs. ~4.45 (unsubstituted phenanthrene)
Higher predicted LogP may influence membrane partitioning and organic-phase affinity in separation and distribution studies.
Computed value; experimental logP determination is recommended to confirm the difference.
Calculated via ACD/Labs or similar prediction software based on molecular structure
Why This Matters
A higher LogP value is a quantifiable differentiator for scientists requiring compounds with specific membrane permeability or organic phase affinity, directly impacting experimental design in ADME studies, extraction protocols, or material formulations.
Structural Differentiation via Unique 1,3-Dioxane Moiety: Contrasting with the Anthracene Isomer
The compound's 1,3-dioxane ring is a saturated, six-membered heterocycle containing two oxygen atoms, attached via a propionyl linker to the C9 position of the phenanthrene core . This specific arrangement is isomeric with the closely related compound 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene (CAS 898757-47-6), which features a linear anthracene core instead of the bent phenanthrene core . While the two compounds share the exact molecular formula (C21H20O3) and mass, the angular geometry of the phenanthrene ring system versus the linear anthracene system can lead to differences in π-π stacking interactions, molecular packing in solid-state materials, and potentially distinct biological target recognition . The 9-position on the phenanthrene core is also a key reactive site, making this compound a defined starting point for further synthetic elaboration that would be geometrically distinct from modifications on an anthracene scaffold .
PAH GeometryClass-level
Bent phenanthrene core vs. linear anthracene core (isomer CAS 898757-47-6); identical molecular formula but distinct molecular shape.
Core geometry can affect π-π packing and target recognition; the two isomers are not interchangeable in materials or probe design.
Qualitative structural differentiation; experimental binding or packing data for this specific pair is not available.
Bent (non-linear) phenanthrene core; centers of three rings are not collinear
Comparator Or Baseline
Linear anthracene core in 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene (CAS 898757-47-6)
Quantified Difference
Qualitative difference in molecular shape and planarity
Conditions
Structural analysis based on canonical SMILES and known PAH geometries [REFS-2, REFS-3]
Why This Matters
For procurement in materials science (e.g., organic semiconductors) or drug design, the specific PAH core geometry dictates intermolecular packing and potential binding interactions, making the phenanthrene and anthracene variants non-interchangeable despite identical functional groups and molecular weight.
Evidence of Cytotoxic Potential for Structurally Related Dioxane-Phenanthrene Frameworks
While direct cytotoxicity data for 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene is not publicly available, the unique phenanthrene-dioxane hybrid motif is a critical structural element found in bioactive natural products. For example, the novel compound Erathrin A (1) was discovered to have a 'phenanthrene-phenylpropane unit with a dioxane moiety' and demonstrated selective cytotoxic activity against HL-60 cells with an IC50 of 14.50 μM [1]. Similarly, in a separate study, phenanthrene derivatives linked with a phenylpropane unit through a dioxane bridge also exhibited cytotoxicity, with one isolate (compound 4) showing potent activity against HI-60 and THP-1 cell lines (IC50 values of 11.96 and 8.92 μM, respectively) [2]. These data points, while not for the target compound itself, establish a class-level precedent that the dioxane-phenanthrene architecture is a privileged scaffold for biological activity, providing a compelling scientific rationale for its procurement and investigation in drug discovery programs.
Cytotoxicity PrecedentClass-level
Natural dioxane-phenanthrene hybrids show IC50 8.92–14.50 μM against HL-60 and THP-1 cells; target compound not yet tested.
Class-level evidence supports the scaffold as a starting point for oncology lead optimization; direct activity of this compound requires verification.
Reported in J Nat Med and Chin J Nat Med; data do not represent the target compound itself.
CytotoxicityCancer researchSARNatural product analog
Evidence Dimension
In vitro Cytotoxicity (IC50)
Target Compound Data
N/A (Data not available for this specific compound)
Comparator Or Baseline
Erathrin A (phenanthrene-phenylpropane with dioxane moiety): IC50 = 14.50 μM vs HL-60 cells [1]; Compound 4 (phenanthrene-phenylpropane via dioxane bridge): IC50 = 11.96 μM (HI-60), 8.92 μM (THP-1) [2]
Quantified Difference
N/A (Target compound activity unmeasured)
Conditions
Human cancer cell lines (HL-60, THP-1) in vitro
Why This Matters
This evidence provides a verifiable, data-driven justification for selecting the target compound over a simple, non-cytotoxic phenanthrene derivative in early-stage oncology research, as its core structure is a proven component of cytotoxic leads.
CytotoxicityCancer researchSARNatural product analog
[1] Zhan R, Wang ZC, Yin BL, Liu Y, Chen YG. Novel 9, 10-dihydrophenanthrene derivatives from Eria bambusifolia with cytotoxicity against human cancer cells in vitro. Chin J Nat Med. 2016 Aug;14(8):621-5. PMID: 27608952. View Source
[2] Zhao GY, et al. New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities. J Nat Med. 2018 Jan;72(1):246-251. PMID: 29063360. View Source
Differentiated Reactivity of the C9 Position: Informing Synthetic Utility and Derivatization Strategies
The specific 9-position substitution on the phenanthrene ring is a key differentiator for synthetic chemists. Classic pharmacological studies have shown that the biological effects of phenanthrene derivatives are highly position-dependent, with 9-substituted derivatives producing a 'peculiar type of muscular disturbance' not seen with 2- or 3-substituted analogs [1]. More generally, the C9 position is a focal point for electrophilic aromatic substitution and other functionalization reactions, allowing for predictable and well-characterized downstream synthetic manipulations [2]. The presence of the propionyl linker and 1,3-dioxane ring further modulates the electron density on the phenanthrene core, creating a unique reactivity profile. For instance, the carbonyl group at C9 can serve as a handle for further transformations (e.g., reduction to an alcohol, reductive amination, or Grignard reactions) that would be inaccessible or have different outcomes on an unsubstituted phenanthrene or a derivative substituted at a different position [2].
C9 ReactivityClass-level
9-substituted phenanthrenes exhibit unique pharmacological responses and a ketone handle for further transformations; distinct from 2- or 3-substituted analogs.
Regiospecific synthetic utility supports library synthesis; reported in vivo effects are historical and model-dependent.
Position-effect evidence from early pharmacological models; modern reactivity assessment is advised.
Substituent Position Effect on Biological Activity and Reactivity
Target Compound Data
Substitution at the C9 position of phenanthrene
Comparator Or Baseline
Substitution at the C2 or C3 position of phenanthrene
Quantified Difference
Qualitative difference in induced physiological effects (C9-substitution causes a unique veratrine-like incoordination) and a distinct set of available synthetic transformations [1]
Conditions
In vivo pharmacological testing in cats; established principles of phenanthrene chemistry [REFS-1, REFS-2]
Why This Matters
This evidence provides a scientific basis for selecting this specific regioisomer over other commercially available or easily synthesized phenanthrene derivatives. The defined reactivity at the 9-position and the unique biological signature of 9-substituted compounds make it a non-fungible reagent for target-oriented synthesis and structure-activity relationship exploration.
[1] Eddy NB. STUDIES OF PHENANTHRENE DERIVATIVES V. HOMOLOGOUS ACIDS AND ALDEHYDES AND SOME OF THEIR DERIVATIVES. Journal of Pharmacology and Experimental Therapeutics. 1935;55(3):354-364. View Source
[2] He B, Tian H, Geng Y, Wang F, Müllen K. Facile synthesis of 9,10-diarylphenanthrenes and poly(9,10-diarylphenanthrene)s. Changchun Institute of Applied Chemistry, Chinese Academy of Sciences. 2009. View Source
9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene: High-Impact Research and Industrial Application Scenarios Based on Validated Differential Evidence
Development of Novel Anticancer Lead Compounds via Scaffold-Hopping from Bioactive Dioxane-Phenanthrene Natural Products
The compound serves as a simplified, synthetically accessible surrogate of the complex dioxane-phenanthrene core found in cytotoxic natural products like Erathrin A and compounds from Dendrobium officinale . Given that these natural frameworks have demonstrated selective cytotoxicity against HL-60 cells (IC50 = 14.50 μM) and other cancer cell lines (IC50 = 8.92-11.96 μM) , 9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene provides a defined, modular scaffold for medicinal chemists to perform focused SAR studies. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties away from the complexity of the natural product, accelerating lead identification efforts in oncology drug discovery .
Synthetic Chemistry: A Regiospecific Building Block for 9-Substituted Phenanthrene Libraries and Advanced Materials
As a pre-functionalized 9-substituted phenanthrene derivative, this compound is a superior choice for the divergent synthesis of focused compound libraries or advanced materials. The ketone functionality at C9, a position known for its unique reactivity, can be exploited for further transformations (e.g., Wittig olefination, nucleophilic addition, reduction) to access a wide array of 9-substituted analogs that would be difficult to obtain from the parent phenanthrene directly . Furthermore, the bent phenanthrene core, in contrast to its linear anthracene isomer, offers distinct electronic and packing properties crucial for developing organic semiconductors, OLED emitters, or supramolecular architectures .
Analytical and Environmental Chemistry: A High-LogP Reference Standard for Method Development and Fate Studies
The compound's high calculated LogP (4.7189) and well-defined molecular structure make it an ideal lipophilic reference standard for analytical method development . It can be used to calibrate and validate chromatographic methods (e.g., reversed-phase HPLC, GC-MS) for the separation and quantification of other high-LogP analytes, including environmental pollutants and drug candidates. Its behavior can also inform environmental fate and transport models for polycyclic aromatic hydrocarbon (PAH) derivatives, serving as a model compound to study the partitioning of semi-volatile, lipophilic organic compounds in soil, sediment, and biota .
Application
Selection Property
Validation Focus
Oncology Lead-Optimization Studies
Phenanthrene-dioxane scaffold for SAR exploration
Cytotoxicity and selectivity profiling in relevant cell models
Reactivity of C9 ketone and PAH geometry effects on downstream products
Analytical Method Development
High-lipophilicity standard with defined structure
Chromatographic method calibration for high-LogP analytes
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